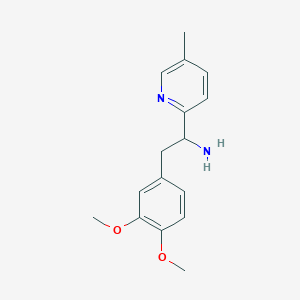

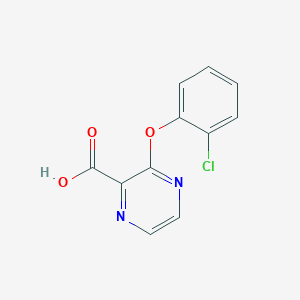

![molecular formula C9H7Cl3N2O2 B1391762 (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride CAS No. 1235438-87-5](/img/structure/B1391762.png)

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Descripción general

Descripción

“(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride” is a unique chemical compound with the empirical formula C9H7Cl3N2O2 and a molecular weight of 281.52 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is “ClC1=CC(Cl)=CN2C1=NC(CC(O)=O)=C2.Cl” and its InChI code is "1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H" .Physical And Chemical Properties Analysis

“(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride” is a solid substance . Its empirical formula is C9H7Cl3N2O2 and its molecular weight is 281.52 .Aplicaciones Científicas De Investigación

Anticancer Activity

Scientific Field

Pharmacology and Oncology

Summary of Application

This compound has been evaluated for its potential as an anticancer agent. Derivatives of this molecule have shown inhibitory activity against various tumor cell lines, suggesting its role in cancer treatment.

Methods of Application

The anticancer activity is assessed using cell viability assays like MTT on cancer cell lines such as HCC827 (human non-small cell lung cancer cells) and MCF-7 (human breast cancer cells). The compounds are synthesized and characterized by NMR and HRMS spectra analyses .

Results

Some derivatives exhibited submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against tested cell lines. One particular derivative induced cell cycle arrest and apoptosis in HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

Synthesis Methodology

Scientific Field

Organic Chemistry

Summary of Application

The compound serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, which have diverse bioactivities.

Methods of Application

A solvent- and catalyst-free method under microwave irradiation has been developed for synthesizing imidazo[1,2-a]pyridines, which is fast, clean, high yielding, and environmentally benign .

Results

The method produced imidazo[1,2-a]pyridines in good to excellent yields, demonstrating its efficiency and potential for large-scale applications .

Anti-Fibrotic Activity

Scientific Field

Cellular Biology

Summary of Application

Compounds derived from this chemical have been investigated for their anti-fibrotic activities against hepatic stellate cells, which play a role in liver fibrosis.

Methods of Application

The anti-fibrotic activity is tested on immortalized rat hepatic stellate cells (HSC-T6) using cell-based assays to measure the inhibition of CP4H activity .

Results

The compounds showed promising anti-fibrotic activities, indicating potential therapeutic applications for liver fibrosis .

Drug Design

Scientific Field

Medicinal Chemistry

Summary of Application

The compound is used in the design and synthesis of novel drug candidates targeting specific kinases involved in cancer progression.

Methods of Application

Drug candidates are synthesized and evaluated for their ability to inhibit kinases like ROR1 and Aurora, which are implicated in cancer cell survival .

Results

The inhibition of these kinases led to the deactivation of downstream signaling and induced apoptosis in cancer cells .

PI3Kα Inhibition

Scientific Field

Molecular Biology

Summary of Application

Derivatives of this compound have been designed to act as PI3Kα inhibitors, which are important for cancer treatment due to their role in cell growth and survival.

Methods of Application

New derivatives are synthesized and characterized, followed by in vitro assays to test their inhibitory activity against PI3Kα .

Results

One derivative in particular showed potent inhibitory activity with an IC50 value of 1.94 nM, causing cell cycle arrest and apoptosis in cancer cells .

Biological Evaluation

Scientific Field

Biochemistry

Summary of Application

The compound’s derivatives are evaluated for their biological activity, particularly in the context of anticancer properties.

Methods of Application

Biological evaluation involves synthesizing quinazoline derivatives and testing their anticancer activity through various in vitro assays .

Results

Several derivatives displayed significant anticancer activity, with one showing potent PI3Kα inhibition and promising results in cell cycle arrest and apoptosis induction .

This analysis provides a glimpse into the versatile applications of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride in scientific research, highlighting its potential in drug development and disease treatment. The detailed methods and results indicate a strong foundation for further exploration and utilization in various fields of study.

Antiviral Activity

Scientific Field

Virology

Summary of Application

Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents due to their ability to interfere with viral replication.

Methods of Application

The antiviral activity is typically assessed using viral replication assays in cell cultures, where the compound’s efficacy in inhibiting viral enzymes or blocking receptor interaction is measured .

Results

Some derivatives have demonstrated inhibitory effects comparable to or better than standard antiviral drugs, indicating their potential as therapeutic agents .

Antiulcer Agents

Scientific Field

Gastroenterology

Summary of Application

Compounds containing the imidazo[1,2-a]pyridine moiety have been explored for their antiulcer properties, potentially offering new treatments for gastric ulcers.

Methods of Application

The evaluation involves using animal models of gastric ulceration, where the compounds’ ability to reduce ulcer size and promote healing is assessed .

Results

These compounds have shown significant reduction in ulceration, with some derivatives outperforming existing antiulcer medications .

Antibacterial Properties

Scientific Field

Microbiology

Summary of Application

Imidazo[1,2-a]pyridines have been studied for their antibacterial activity, particularly against resistant strains of bacteria.

Methods of Application

The antibacterial efficacy is tested using minimum inhibitory concentration (MIC) assays against various bacterial strains .

Results

Certain derivatives have displayed potent activity, with MIC values lower than those of traditional antibiotics like streptomycin in some cases .

Cyclin-Dependent Kinase Inhibitors

Scientific Field

Cell Cycle Research

Summary of Application

The imidazo[1,2-a]pyridine scaffold has been utilized in the design of cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle.

Methods of Application

Synthetic derivatives are tested for their ability to inhibit CDKs in vitro, often using enzyme assays and cell-based proliferation tests .

Results

Some derivatives have shown high specificity and potency against CDKs, offering potential for cancer therapy .

Calcium Channel Blockers

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Derivatives of this compound have been investigated as calcium channel blockers, which have implications in treating cardiovascular diseases.

Methods of Application

The compounds are tested on isolated cardiac tissues or cell lines to assess their effect on calcium influx and cardiac contractility .

Results

They have demonstrated the ability to modulate calcium channels, suggesting their use in managing conditions like hypertension and arrhythmias .

GABA A Receptor Modulators

Scientific Field

Neuropharmacology

Summary of Application

The imidazo[1,2-a]pyridine structure is key in the development of GABA A receptor modulators, which can be used to treat various neurological disorders.

Methods of Application

The modulatory effect is evaluated using electrophysiological techniques on neurons to measure changes in GABA-induced currents .

Results

Some derivatives have shown to enhance or inhibit GABA A receptor activity, which could be beneficial in treating anxiety, epilepsy, and insomnia .

These additional applications further illustrate the versatility of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride in scientific research, showcasing its potential across a wide range of therapeutic areas.

Antifungal Properties

Scientific Field

Mycology

Summary of Application

Imidazo[1,2-a]pyridine derivatives have been identified to possess antifungal properties, which could be beneficial in treating fungal infections.

Methods of Application

The antifungal activity is determined through assays that measure the inhibition of fungal growth, such as the broth microdilution method .

Results

These compounds have shown efficacy against a range of pathogenic fungi, suggesting their potential as antifungal agents .

Antituberculosis Agents

Scientific Field

Infectious Disease Research

Summary of Application

Given the rise of drug-resistant tuberculosis, new antituberculosis agents are in high demand. Imidazo[1,2-a]pyridines have shown promise in this area.

Methods of Application

The efficacy against Mycobacterium tuberculosis is evaluated using in vitro and in vivo models, assessing the compounds’ ability to inhibit bacterial growth .

Results

Some derivatives have demonstrated potent activity against drug-resistant strains, indicating their potential as new antituberculosis medications .

Sedative and Anxiolytic Drugs

Scientific Field

Psychopharmacology

Summary of Application

Compounds with the imidazo[1,2-a]pyridine structure have been used to develop sedative and anxiolytic drugs, such as Zolpidem .

Methods of Application

These drugs interact with the GABA A receptor in the brain, enhancing the inhibitory effect of GABA and inducing sedation or reducing anxiety .

Results

Drugs like Zolpidem have been successful in the market and are widely prescribed for short-term treatment of insomnia .

Heart Failure Medication

Scientific Field

Cardiology

Summary of Application

Imidazo[1,2-a]pyridine derivatives have been formulated into medications for heart failure, such as Olprione .

Methods of Application

These medications work by modulating cardiac contractility and reducing the workload on the heart .

Results

Olprione and similar drugs have shown efficacy in improving symptoms and quality of life for patients with heart failure .

Safety And Hazards

Propiedades

IUPAC Name |

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUNOYANUYYPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)

![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)